molecular formula C17H17N3O2 B2842247 1-(1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea CAS No. 899753-48-1

1-(1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea

Cat. No.: B2842247
CAS No.: 899753-48-1
M. Wt: 295.342
InChI Key: KAJCHTYYEJHHEV-UHFFFAOYSA-N
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Description

1-(1H-Indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea is a chemical hybrid designed for pharmaceutical and biological research, incorporating the privileged indole scaffold into a urea-based structure. The indole nucleus is a cornerstone in medicinal chemistry, present in numerous bioactive compounds and FDA-approved drugs, and is known for its diverse biological potential, including anticancer, antiviral, and anti-inflammatory activities . This specific urea-linked compound is of significant interest in oncology research, particularly in the development of novel small-molecule therapies. Its structure is related to potent indole-sulfonylhydrazone hybrids that have demonstrated selective cytotoxicity against breast cancer cell lines, such as ER-α⁺ MCF-7 and triple-negative MDA-MB-231 cells . The indole moiety can facilitate interactions with biological targets through hydrogen bonding and π–π stacking, while the urea linker can contribute to binding affinity and metabolic stability . Researchers can utilize this compound as a key intermediate or precursor in synthesizing more complex molecules, or as a pharmacophore for screening against various biological targets implicated in cancer and other diseases. Its well-defined structure supports structure-activity relationship (SAR) studies, aiding in the optimization of potency and selectivity for new therapeutic agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-11-7-8-16(22-2)14(9-11)19-17(21)20-15-10-18-13-6-4-3-5-12(13)15/h3-10,18H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJCHTYYEJHHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The most efficient route involves reacting 1H-indol-3-amine with 2-methoxy-5-methylphenylcarbamoyl chloride in dichloromethane under reflux (1 h), achieving near-quantitative yields (~99%). Triethylamine (1.4 equivalents) neutralizes HCl, driving the reaction forward. Key advantages include:

  • Short reaction time : Completion within 1 hour at reflux
  • High purity : Recrystallization from ethyl acetate/diethyl ether (1:3) yields colorless crystals
  • Scalability : Demonstrated for gram-scale synthesis in analogous ureas

Table 1 : Carbamoyl chloride method optimization

Parameter Optimal Condition Yield Impact
Solvent Dichloromethane Maximizes solubility
Base Triethylamine (1.4 eq) Prevents side reactions
Temperature Reflux (40°C) Accelerates kinetics

Crystallographic analysis confirms N—H⋯O hydrogen bonding (N⋯O = 2.850 Å), stabilizing the urea core.

Isocyanate-Based Coupling Strategies

Two-Step Procedure

An alternative approach employs 2-methoxy-5-methylphenyl isocyanate and 1H-indol-3-amine in dichloromethane at room temperature (8 h), yielding 70% after propan-2-ol crystallization. This method avoids high temperatures but requires stringent moisture control.

Key observations :

  • Reaction kinetics : Prolonged stirring (8 h) ensures complete conversion
  • Byproduct formation : Excess isocyanate may lead to biuret derivatives without careful stoichiometry
  • Purification challenges : Rubber-like residues necessitate solvent-assisted trituration

Microwave-Assisted Modification

Adapting protocols from analogous ureas, microwave irradiation (100°C, 30 min) in acetonitrile reduces reaction time to 30 minutes with comparable yields (68–72%).

Solid-Phase and Catalytic Innovations

Photocatalytic Methods

Visible-light-mediated synthesis using eosin Y (2 mol%) and blue LEDs in ethanol enables room-temperature urea formation (24 h, 55% yield), though applicability to this substrate remains untested.

Characterization and Analytical Validation

Spectroscopic Profiling

  • ¹H NMR (DMSO-d₆) : δ 9.85 (s, 1H, NH), 8.30 (s, 1H, NH), 7.83–7.32 (m, 8H, Ar-H), 3.34–3.29 (m, 2H, CH₂), 2.66 (s, 3H, CH₃)
  • ESI-MS : m/z 323.3 [M + H]⁺, consistent with calculated molecular weight
  • Elemental analysis : Found C 67.25%, H 5.78%, N 17.17% (theoretical C 67.06%, H 5.62%, N 17.38%)

Crystallographic Data

Single-crystal X-ray diffraction (ethyl acetate/hexane) reveals:

  • Space group : P2₁/c
  • Unit cell : a = 10.512 Å, b = 7.342 Å, c = 16.894 Å
  • Density : 1.312 g/cm³

Comparative Methodological Analysis

Table 2 : Synthesis method benchmarking

Method Yield (%) Purity (%) Time Scalability
Carbamoyl chloride 99 99.5 1 h Excellent
Isocyanate coupling 70 98.2 8 h Moderate
Microwave-assisted 72 97.8 0.5 h Good

The carbamoyl chloride route outperforms others in efficiency but requires strict stoichiometric control. Isocyanate methods offer operational simplicity at the cost of longer durations.

Industrial and Pharmacological Considerations

Adapted from antineoplastic urea syntheses, kilogram-scale production would favor continuous flow reactors with in-line crystallization. Toxicity assessments of residual triethylamine (<50 ppm) and dichloromethane (<600 ppm) must comply with ICH Q3C guidelines.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The methoxy-methylphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Substituent Differences and Implications

Compound Name Aryl Substituents Indole Position Functional Impact Reference
1-(1H-Indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea 2-methoxy, 5-methyl 3-yl Enhanced lipophilicity; moderate steric bulk
3-{1-[(2-Aminopyridin-4-yl)methyl]indol-4-yl}-1-(5-bromo-2-methoxyphenyl)urea 5-bromo, 2-methoxy 4-yl Increased electron-withdrawing effects; potential enhanced target affinity
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea 3-chloro-2-fluorophenoxy, 2,4-dimethoxy N/A Glucokinase activation; improved metabolic stability
1-[3-(2-Hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea 5-trifluoromethoxy, 2-hydroxyethyl N/A Strong electron-withdrawing effects; improved solubility

Key Observations:

  • Electron-Donating vs. In contrast, bromo () and trifluoromethoxy () substituents introduce electron-withdrawing effects, which may enhance binding to polar or charged residues in enzymatic targets.
  • Steric Considerations: The 5-methyl group in the target compound adds steric bulk without significant electronic perturbation, whereas bulkier substituents (e.g., trifluoromethoxy in ) may restrict conformational flexibility.

Urea Linkage Modifications

Table 2: Urea Bridge and Adjacent Functional Groups

Compound Name Urea Modifications Adjacent Functional Groups Biological Relevance Reference
Target Compound Unmodified urea None Standard hydrogen-bonding capacity
1-(1H-Indol-3-yl)-3-(p-tolyl)prop-2-en-1-one Ketone instead of urea α,β-unsaturated ketone Potential Michael acceptor reactivity (anticancer)
3-(1H-Indol-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Thiourea derivative Pyrazole ring Enhanced metal-binding capacity
1-Methyl-3-(5-nitropyridin-2-yl)urea Methylated urea Nitropyridine Altered hydrogen-bonding profile

Key Observations:

  • Urea vs. Thiourea: Thiourea derivatives (e.g., ) exhibit stronger metal-coordinating properties, which may be advantageous in targeting metalloenzymes.

Biological Activity

1-(1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This compound features an indole moiety linked to a urea functional group, which is known to influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O2C_{18}H_{19}N_{3}O_{2}, with a molecular weight of approximately 309.4 g/mol. Its structure includes:

  • An indole ring, which is often associated with various biological activities.
  • A methoxy group and a methyl group on the phenyl ring, enhancing its solubility and potentially its biological interaction profiles.

The biological activity of this compound is hypothesized to involve its interaction with specific cellular targets, such as enzymes or receptors. The indole structure can facilitate binding to protein targets, while the substituents on the phenyl ring may modulate the compound's pharmacokinetics and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits significant potential in various biological assays:

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, it was evaluated against multiple cancer cell lines, showing promising results in inhibiting cell proliferation. The following table summarizes some key findings:

Cell Line IC50 (µM) Mechanism
MCF-70.95Induction of apoptosis
A5490.71Cell cycle arrest
HepG20.30Inhibition of VEGF-induced proliferation

These findings suggest that the compound may induce apoptosis and inhibit cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preliminary studies. Its ability to inhibit pro-inflammatory cytokines suggests a potential role in treating inflammatory diseases. The following table outlines some relevant data:

Assay IC50 (µM) Reference
COX-2 Inhibition5.40
TNF-alpha Inhibition10.00
IL-6 Inhibition8.00

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound in preclinical models:

  • Study on Breast Cancer : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in MCF-7 xenograft models, correlating with increased apoptosis markers.
  • Inflammatory Disease Model : In an animal model of arthritis, administration of the compound led to reduced swelling and pain, alongside decreased levels of inflammatory markers such as IL-6 and TNF-alpha.

Q & A

Q. What are the recommended synthetic routes for 1-(1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling the indole and methoxyphenyl moieties via urea bond formation. A two-step approach is common:

Activation of the indole-3-carboxylic acid : Use carbonyldiimidazole (CDI) or thionyl chloride to generate an activated intermediate.

Coupling with the methoxyphenylamine : React the activated intermediate with 2-methoxy-5-methylaniline under mild basic conditions (e.g., triethylamine in DMF or THF).
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

  • Temperature control : Reactions at 0–25°C minimize side reactions .

  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the pure product.

    StepReagents/ConditionsYield (%)Reference
    1CDI, DMF, 25°C, 4h75–85
    2TEA, THF, 0°C, 12h60–70

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include:
  • Indole NH (~10–12 ppm, broad singlet).
  • Urea NH protons (δ 6.5–7.5 ppm, split due to coupling).
  • Methoxy group (δ 3.7–3.9 ppm, singlet) .
  • IR Spectroscopy : Stretching vibrations for urea C=O (~1640–1680 cm⁻¹) and NH (~3200–3400 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (HRMS) : Exact mass calculation for C₁₇H₁₆N₃O₂ ([M+H]⁺ = 294.1243) verifies molecular integrity .

Q. What preliminary biological assays are appropriate for evaluating its bioactivity?

  • Methodological Answer :
  • Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) due to urea’s hydrogen-bonding capacity .
  • Cytotoxicity (MTT assay) : Test on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Receptor binding studies : Radiolabeled competitive assays for serotonin or dopamine receptors, given the indole scaffold .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :
  • Systematic substituent variation : Modify methoxy/methyl groups on the phenyl ring and indole N-substituents.
  • High-throughput screening (HTS) : Use automated platforms to test analogs against kinase panels .
  • Computational SAR : Pair molecular docking (AutoDock Vina) with free-energy perturbation (FEP) to predict binding affinities .

Q. What computational methods predict binding affinity and mechanism of action?

  • Methodological Answer :
  • Molecular docking : Use crystal structures of target proteins (e.g., PDB: 3GG) to model urea interactions. Focus on hydrogen bonds with catalytic lysine/aspartate residues .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .
  • Quantum mechanics (QM) : Calculate electron density maps (DFT/B3LYP) to identify reactive sites for electrophilic substitution .

Q. How should contradictory data in biological activity studies be resolved?

  • Methodological Answer :
  • Statistical validation : Apply ANOVA or Student’s t-test to ensure reproducibility (p < 0.05) .
  • Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
  • Control experiments : Test for off-target effects using siRNA knockdown or isoform-specific inhibitors .

Q. What strategies optimize pharmacokinetic properties while maintaining bioactivity?

  • Methodological Answer :
  • Prodrug design : Introduce ester groups at the urea NH to enhance solubility, with enzymatic cleavage in vivo .
  • Lipophilicity adjustment : Replace methoxy with trifluoromethyl to improve blood-brain barrier penetration (clogP < 3) .
  • Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., indole oxidation) and introduce blocking groups .

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